![molecular formula C39H76N2O B092973 (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide CAS No. 17081-40-2](/img/structure/B92973.png)
(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide, also known as OEA, is a naturally occurring fatty acid amide that has gained significant attention in the scientific community due to its potential therapeutic properties. OEA is a member of the N-acylethanolamine family of lipids and is structurally similar to anandamide, a well-known endocannabinoid.
Wirkmechanismus
(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide exerts its effects through a variety of mechanisms, including the activation of peroxisome proliferator-activated receptor alpha (PPAR-alpha) and the inhibition of FAAH. PPAR-alpha is a nuclear receptor that regulates lipid metabolism and energy homeostasis, while FAAH is an enzyme that breaks down endocannabinoids and other fatty acid amides.
Biochemische Und Physiologische Effekte
(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide has been found to have a range of biochemical and physiological effects, including the regulation of lipid metabolism, inflammation, and oxidative stress. (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide has been shown to increase the expression of genes involved in fatty acid oxidation and decrease the expression of genes involved in lipogenesis. Additionally, (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide has been shown to reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide has several advantages for use in lab experiments, including its stability and ease of synthesis. However, (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide can be difficult to work with due to its hydrophobic nature and low solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide, including the development of (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide analogs with improved pharmacokinetic properties and the investigation of (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide's potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms underlying (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide's effects on appetite, metabolism, and inflammation.
Synthesemethoden
(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide can be synthesized through a variety of methods, including chemical synthesis and enzymatic conversion. Chemical synthesis involves the reaction of octadecanoic acid with octadecylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Enzymatic conversion involves the hydrolysis of oleoylethanolamide ((Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide) by fatty acid amide hydrolase (FAAH) to produce (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide.
Wissenschaftliche Forschungsanwendungen
(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide has been found to have a range of potential therapeutic applications, including the regulation of appetite, body weight, and metabolism. Studies have shown that (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide can induce satiety and reduce food intake in both animal and human models. Additionally, (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide has been shown to improve glucose tolerance and insulin sensitivity, making it a potential treatment for type 2 diabetes.
Eigenschaften
CAS-Nummer |
17081-40-2 |
|---|---|
Produktname |
(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide |
Molekularformel |
C39H76N2O |
Molekulargewicht |
589 g/mol |
IUPAC-Name |
(Z)-N-[3-[[(Z)-octadec-9-enyl]amino]propyl]octadec-9-enamide |
InChI |
InChI=1S/C39H76N2O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-40-37-34-38-41-39(42)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,40H,3-16,21-38H2,1-2H3,(H,41,42)/b19-17-,20-18- |
InChI-Schlüssel |
QJRZJHNKYKBDSN-CLFAGFIQSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCNCCCNC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCCNCCCNC(=O)CCCCCCCC=CCCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCNCCCNC(=O)CCCCCCCC=CCCCCCCCC |
Andere CAS-Nummern |
17081-40-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



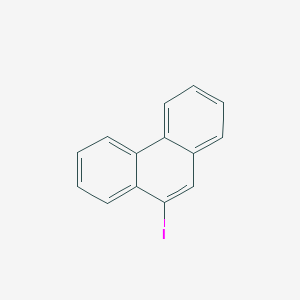
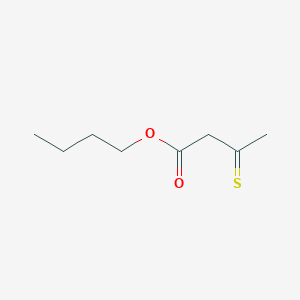
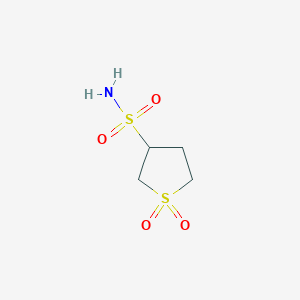
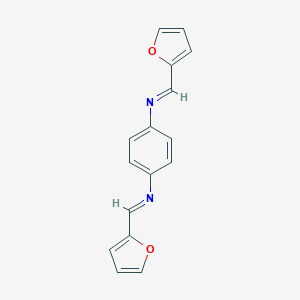
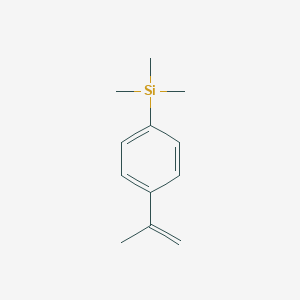
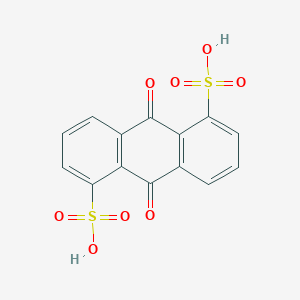
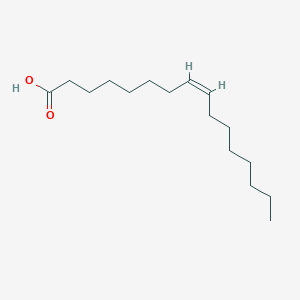
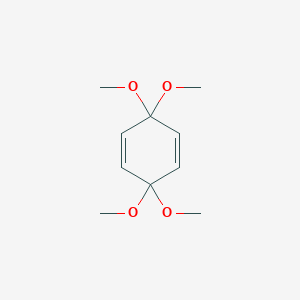
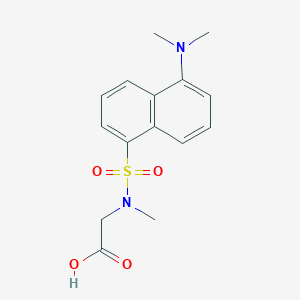
![9,9'-Spirobi[9H-fluorene]](/img/structure/B92911.png)
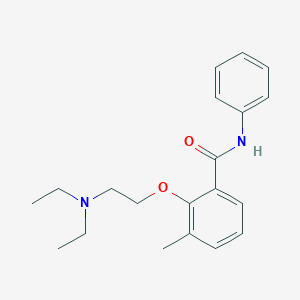
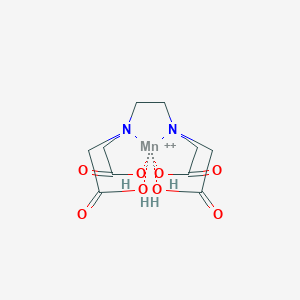

![Pyrido[2,3-d]pyridazine-8(7H)-thione](/img/structure/B92917.png)